4-(3,5-Dibromophenyl)morpholine
Overview
Description
“4-(3,5-Dibromophenyl)morpholine” is a chemical compound with the molecular formula C10H11Br2NO . It belongs to the class of organic compounds known as morpholines . The compound has a molecular weight of 321.01 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11Br2NO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Antimicrobial Activity Enhancement : Morpholine derivatives, such as those in the sulfonamide class, are noted for their antimicrobial properties. For example, 4-(Phenylsulfonyl) morpholine has been investigated for its ability to modulate antibiotic activity against multi-drug resistant strains of various bacteria and fungi, showing a significant reduction in minimum inhibitory concentration (MIC) when combined with amikacin against Pseudomonas aeruginosa (Oliveira et al., 2015).
Synthetic Applications : Morpholine derivatives are pivotal in organic synthesis, offering novel synthetic routes to various compounds. For instance, cis-3,5-disubstituted morpholine derivatives have been synthesized via electrophile-induced ring closure, demonstrating the versatility of morpholine frameworks in synthetic chemistry (D’hooghe et al., 2006).
Pharmacological Potential : Morpholine derivatives are extensively explored for their pharmacological properties. Notably, certain morpholine-based compounds have shown remarkable antinociceptive effects in animal models, suggesting potential therapeutic applications in pain management (Listos et al., 2013).
Chemical Synthesis and Crystallography : The synthesis and crystallographic analysis of morpholine derivatives, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate, provide insights into their structural properties, which is crucial for understanding their chemical behavior and potential applications in various fields (Duan et al., 2014).
Antioxidant Properties : Research into the antioxidant activities of morpholine derivatives, such as 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, has revealed significant potential for these compounds as antioxidants, which could be leveraged in developing treatments for oxidative stress-related diseases (Drapak et al., 2019).
properties
IUPAC Name |
4-(3,5-dibromophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWAQOWDXYKITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682135 | |
Record name | 4-(3,5-Dibromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27173-18-8 | |
Record name | 4-(3,5-Dibromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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